2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydro-2H-pyran-4-ylthioethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 2-chloro-4-fluoroaniline, undergoes acylation with an appropriate acyl chloride to form the benzamide core.
Thioether Formation: The benzamide is then reacted with 2-(tetrahydro-2H-pyran-4-yl)ethanethiol under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or different thioether linkages.
Other Thioether-Containing Benzamides: Compounds with similar thioether linkages but different aromatic cores.
Uniqueness
Substituent Effects: The presence of both chloro and fluoro substituents on the benzamide core can significantly influence the compound’s reactivity and interaction with biological targets.
Thioether Linkage: The tetrahydro-2H-pyran-4-ylthioethyl moiety provides unique steric and electronic properties that can affect the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c15-13-9-10(16)1-2-12(13)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCKATQTMMNJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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